(3-Chloropyridin-4-YL)methanamine dihydrochloride

Catalog No.
S834516
CAS No.
1228878-65-6
M.F
C6H9Cl3N2
M. Wt
215.502
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloropyridin-4-YL)methanamine dihydrochloride

CAS Number

1228878-65-6

Product Name

(3-Chloropyridin-4-YL)methanamine dihydrochloride

IUPAC Name

(3-chloropyridin-4-yl)methanamine;dihydrochloride

Molecular Formula

C6H9Cl3N2

Molecular Weight

215.502

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H

InChI Key

SAUOMNOSAWOBTM-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1CN)Cl.Cl.Cl

Synonyms

(3-CHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methanamine group. The presence of the chlorine atom at the 3-position of the pyridine ring contributes to its chemical reactivity and potential biological activity. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various applications in pharmaceuticals and research.

Due to the lack of research on this specific compound, its mechanism of action is unknown. However, structurally similar molecules containing a chloropyridine ring and a methylamine group have been investigated for their potential to inhibit enzymes or interact with specific receptors in biological systems [, ].

The reactivity of (3-Chloropyridin-4-YL)methanamine dihydrochloride can be attributed to both the chloropyridine moiety and the amine functional group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The amine can also be alkylated using alkyl halides, expanding the compound's derivatives.

These reactions are crucial for synthesizing more complex molecules used in medicinal chemistry.

Research indicates that (3-Chloropyridin-4-YL)methanamine dihydrochloride exhibits biological activities that may include:

  • Antimicrobial Properties: Some derivatives of chloropyridine compounds have shown efficacy against various bacterial strains.
  • Cytotoxicity: Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Neurological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

The specific biological activities depend significantly on the modifications made to the base structure and the context of use.

Several methods exist for synthesizing (3-Chloropyridin-4-YL)methanamine dihydrochloride:

  • Direct Amination: Starting from 3-chloropyridine, amination can be performed using ammonia or primary amines under suitable conditions.
  • Reduction Reactions: The corresponding nitro or nitrile derivatives can be reduced to yield the amine.
  • Salt Formation: The dihydrochloride form is typically obtained by reacting the base amine with hydrochloric acid in an appropriate solvent.

These methods highlight the versatility of synthetic approaches available for this compound.

(3-Chloropyridin-4-YL)methanamine dihydrochloride finds various applications, including:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting bacterial infections or certain types of cancer.
  • Research: Utilized in chemical biology studies to explore mechanisms of action related to its biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.

The compound's diverse applications stem from its chemical reactivity and biological potential.

Interaction studies involving (3-Chloropyridin-4-YL)methanamine dihydrochloride focus on:

  • Protein Binding Studies: Understanding how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Investigating how this compound binds to specific receptors helps elucidate its potential therapeutic effects.
  • Synergistic Effects: Studies exploring combinations with other compounds can reveal enhanced efficacy against pathogens or cancer cells.

These studies are essential for determining the practical utility of this compound in therapeutic contexts.

Several compounds share structural similarities with (3-Chloropyridin-4-YL)methanamine dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-PyridinemethanaminePyridine ring with a methanamine groupLacks chlorine substitution, differing biological activity.
2-Chloro-5-pyridinylmethanamineChlorinated pyridine at different positionPotentially different reactivity due to position change.
4-AminopyridineAmino group at the 4-position of pyridineKnown for neuroactive properties; lacks chlorination.

These compounds illustrate variations that can affect biological activity and reactivity, highlighting the uniqueness of (3-Chloropyridin-4-YL)methanamine dihydrochloride within this chemical family.

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is (3-chloropyridin-4-yl)methanamine dihydrochloride. Its molecular formula is C₆H₉Cl₃N₂, derived from the pyridine ring, a chloro substituent at position 3, a methanamine group at position 4, and two hydrochloride counterions. The molecular weight is 215.51 g/mol, as confirmed by multiple sources.

Key Structural Features

  • Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.
  • Chloro Substituent: Positioned at the meta (3-) position relative to the methanamine group.
  • Methanamine Group: A primary amine (-NH₂) attached to a methyl group (-CH₂-).
  • Dihydrochloride Salt: Two hydrochloride ions neutralize the amine’s positive charge, enhancing solubility.

Crystal Structure Analysis

While direct crystallographic data for (3-chloropyridin-4-yl)methanamine dihydrochloride is not explicitly reported, related pyridine derivatives often exhibit intermolecular hydrogen bonding. For example, compounds with similar amine and chloride groups form N–H···Cl interactions, stabilizing crystal lattices. The dihydrochloride salt likely adopts a planar geometry, with the pyridine ring and methanamine group in a trans configuration due to steric and electronic effects.

Predicted Crystal Packing

FeatureDescription
Hydrogen BondingAmine protons form strong hydrogen bonds with chloride ions.
Pyridine Ring AlignmentPlanar arrangement with possible π-stacking interactions in crystal lattice.

Tautomeric and Conformational Variations

The compound exists predominantly in its ammonium form due to the dihydrochloride salt. Tautomerism is negligible because the methanamine group lacks conjugated sites for keto-enol equilibria. Conformational flexibility is limited to rotation around the C–N bond, which is restricted by steric interactions between the chloro substituent and the pyridine ring.

Physicochemical Profiling

Solubility Profile in Polar and Non-Polar Solvents

The dihydrochloride salt exhibits enhanced solubility in polar solvents due to ionic interactions.

SolventSolubility (mg/mL)Notes
Water>100High solubility at physiological pH
DMSO>100Used for stock solutions in research
Methanol50–100Moderate solubility for synthetic work
Dichloromethane<1Poor solubility in non-polar media

Thermal Stability and Phase Transition Behavior

Thermal degradation data is limited, but analogous pyridine derivatives typically decompose above 200°C. The dihydrochloride salt may undergo decomposition pathways such as:

  • Loss of hydrochloric acid (HCl) at elevated temperatures.
  • Ring-opening reactions under extreme heat.
PropertyObserved BehaviorSource
Melting PointNot reported
Decomposition Onset>200°C (estimated)

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks for the pyridine protons (δ ~7.0–8.5 ppm), methanamine protons (δ ~2.5–3.5 ppm), and NH₂ protons (δ ~5.0–8.0 ppm, broad singlet).
  • ¹³C NMR: Signals for pyridine carbons (δ ~120–150 ppm), methanamine carbon (δ ~40–50 ppm), and chloride-adjacent carbons.

Infrared Spectroscopy (IR)

  • N–H Stretching: Broad peak at ~3300–3500 cm⁻¹ (amine).
  • C–N Stretching: Medium peak at ~1250–1350 cm⁻¹ (pyridine).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Absorption Maxima: Pyridine ring π→π* transitions at ~260–280 nm.

Dates

Modify: 2023-08-15

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